molecular formula C24H18O2S B12596833 6-(4-Methoxyphenyl)-3,4-diphenyl-2H-pyran-2-thione CAS No. 645401-25-8

6-(4-Methoxyphenyl)-3,4-diphenyl-2H-pyran-2-thione

Cat. No.: B12596833
CAS No.: 645401-25-8
M. Wt: 370.5 g/mol
InChI Key: UKRJXMITXBILLM-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-3,4-diphenyl-2H-pyran-2-thione is an organic compound that belongs to the class of pyran derivatives This compound is characterized by the presence of a pyran ring substituted with methoxyphenyl and diphenyl groups, as well as a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxyphenyl)-3,4-diphenyl-2H-pyran-2-thione typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate then undergoes cyclization with thiourea under acidic conditions to yield the desired pyran-thione compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization or chromatographic techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenyl)-3,4-diphenyl-2H-pyran-2-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

6-(4-Methoxyphenyl)-3,4-diphenyl-2H-pyran-2-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenyl)-3,4-diphenyl-2H-pyran-2-thione is not fully understood. it is believed to interact with various molecular targets through its thione group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole
  • N,N-bis(4-methoxyphenyl)naphthalen-2-amine

Uniqueness

6-(4-Methoxyphenyl)-3,4-diphenyl-2H-pyran-2-thione is unique due to its combination of a pyran ring with a thione group, which is less common compared to other similar compounds

Properties

CAS No.

645401-25-8

Molecular Formula

C24H18O2S

Molecular Weight

370.5 g/mol

IUPAC Name

6-(4-methoxyphenyl)-3,4-diphenylpyran-2-thione

InChI

InChI=1S/C24H18O2S/c1-25-20-14-12-18(13-15-20)22-16-21(17-8-4-2-5-9-17)23(24(27)26-22)19-10-6-3-7-11-19/h2-16H,1H3

InChI Key

UKRJXMITXBILLM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C(C(=S)O2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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